molecular formula C17H18INO B403067 4-tert-butyl-N-(4-iodophenyl)benzamide

4-tert-butyl-N-(4-iodophenyl)benzamide

Cat. No.: B403067
M. Wt: 379.23g/mol
InChI Key: LYIRWNJCSNEABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(4-iodophenyl)benzamide is a benzamide derivative featuring a tert-butyl group at the para position of the benzoyl ring and a 4-iodophenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modulation of physicochemical and biological properties.

Properties

Molecular Formula

C17H18INO

Molecular Weight

379.23g/mol

IUPAC Name

4-tert-butyl-N-(4-iodophenyl)benzamide

InChI

InChI=1S/C17H18INO/c1-17(2,3)13-6-4-12(5-7-13)16(20)19-15-10-8-14(18)9-11-15/h4-11H,1-3H3,(H,19,20)

InChI Key

LYIRWNJCSNEABT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution on the Amide Nitrogen

4-tert-butyl-N-(4-(hydroxycarbamoyl)phenyl)benzamide (AES-350, Compound 51)
  • Structural Difference : Replaces iodine with a hydroxycarbamoyl group (-CONHOH).
  • Functional Impact: Exhibits HDAC isoform selectivity and cytotoxicity in AML cells (IC₅₀ = 0.14 µM in MV4-11 cells) due to the hydroxamate moiety, a known HDAC-binding group. Improved oral bioavailability (AUC = 1.2 µM·h) compared to SAHA (vorinostat), a first-generation HDAC inhibitor .
  • Key Advantage : Enhanced therapeutic window and cellular absorption compared to iodinated analogues.
4-tert-butyl-N-(4-chlorophenyl)benzamide
  • Structural Difference : Substitutes iodine with chlorine.
  • Functional Impact: Reduced molecular weight (287.78 g/mol vs. ~371 g/mol for iodinated analogue) and polarizability. Applications: Often used as a synthetic intermediate or in less target-specific screening .
2-ethoxy-N-(4-iodophenyl)benzamide
  • Structural Difference : Ethoxy group at the benzamide’s ortho position.
  • Functional Impact: Increased solubility due to the ethoxy group (logP ~3.5 estimated) compared to tert-butyl (logP ~5.0). Molecular weight: 367.18 g/mol. Potential use in imaging or radiopharmaceuticals due to iodine’s radiolabeling capability .

Substitution on the Benzoyl Ring

4-tert-butyl-N-(2,5-dimethylphenyl)benzamide
  • Structural Difference : Methyl groups at 2- and 5-positions on the phenyl ring.
  • Higher lipophilicity (logP = 5.05) may enhance blood-brain barrier penetration .
4-tert-butyl-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide
  • Structural Difference: Anthraquinone moiety fused to the phenyl ring.
  • Functional Impact :
    • Extended π-conjugation enhances UV/Vis absorbance, useful in photodynamic therapy or materials science.
    • Increased molecular weight (≥400 g/mol) may reduce solubility .

Hybrid and Complex Derivatives

4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
  • Structural Difference : Difluorophenyl group and a butyl-linked dioxoisoindol moiety.
  • Functional Impact :
    • Fluorine atoms enhance electronegativity and metabolic stability.
    • The dioxoisoindol group introduces hydrogen-bonding and π-stacking interactions, broadening target specificity .
4-tert-butyl-N-{[2-(4-methoxyphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}benzamide
  • Structural Difference : Thiadiazolo-pyrimidinyl heterocycle.
  • Functional Impact :
    • Sulfur and nitrogen atoms improve binding to kinases or proteases.
    • Moderate solubility (logSw = -4.62) balances lipophilicity and bioavailability .

Key Research Findings

  • Halogen Bonding : The iodine atom in 4-tert-butyl-N-(4-iodophenyl)benzamide facilitates strong halogen bonds (XB) with electron-rich regions in proteins, enhancing binding affinity in enzyme inhibition studies .
  • Bioavailability: tert-butyl substituents improve membrane permeability, as seen in AES-350’s oral bioavailability (1.2 µM·h) versus non-tert-butyl analogues .

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